molecular formula C12H13BrClNO4S B11051563 2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone

2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone

Cat. No.: B11051563
M. Wt: 382.66 g/mol
InChI Key: UOUCVMWFZDWWCO-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone is an organic compound with the molecular formula C12H14BrClNO4S It is a brominated ethanone derivative, characterized by the presence of a morpholinylsulfonyl group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-chloro-5-(morpholin-4-ylsulfonyl)acetophenone with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanol.

    Oxidation: Formation of 2-bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]acetic acid.

Scientific Research Applications

2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a tool in biochemical research to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine and chloro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The morpholinylsulfonyl group may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone is unique due to the presence of both chloro and morpholinylsulfonyl groups, which enhance its chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H13BrClNO4S

Molecular Weight

382.66 g/mol

IUPAC Name

2-bromo-1-(2-chloro-5-morpholin-4-ylsulfonylphenyl)ethanone

InChI

InChI=1S/C12H13BrClNO4S/c13-8-12(16)10-7-9(1-2-11(10)14)20(17,18)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2

InChI Key

UOUCVMWFZDWWCO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)CBr

Origin of Product

United States

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